molecular formula C8H7BrFNO B2930233 3-bromo-2-fluoro-N-methylbenzamide CAS No. 1231891-88-5

3-bromo-2-fluoro-N-methylbenzamide

Cat. No. B2930233
CAS RN: 1231891-88-5
M. Wt: 232.052
InChI Key: ARXAOHLIEYXXNT-UHFFFAOYSA-N
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Description

“3-bromo-2-fluoro-N-methylbenzamide” is a chemical compound with the molecular formula C8H7BrFNO . It is an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .


Synthesis Analysis

The synthesis of “3-bromo-2-fluoro-N-methylbenzamide” involves the reaction of Methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid . The reaction mixture is then hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .


Molecular Structure Analysis

The molecular structure of “3-bromo-2-fluoro-N-methylbenzamide” is represented by the InChI code: 1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) and the InChI key is BAJCFNRLEJHPTQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-2-fluoro-N-methylbenzamide” include a melting point of 125.0 to 129.0 °C, a predicted boiling point of 284.8±30.0 °C, and a predicted density of 1.545±0.06 g/cm3 . It is a solid at room temperature and is slightly soluble in chloroform and methanol .

Scientific Research Applications

Fluorination Techniques

A study by Groendyke, AbuSalim, and Cook (2016) presents a method for the amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This technique demonstrates broad substrate scope and functional group tolerance, suggesting potential applications in the synthesis of fluorinated analogs, including compounds like "3-bromo-2-fluoro-N-methylbenzamide" for various research applications Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination.

Assembly of Organic Molecules

Li, Wang, Zhang, Jiang, and Ma (2009) developed a CuI/l-proline-catalyzed coupling process that allows for the assembly of substituted 3-methyleneisoindolin-1-ones from 2-bromobenzamides and terminal alkynes. The ability to vary N-substituents and the aromatic ring demonstrates the method's versatility in synthesizing complex organic molecules, potentially including derivatives of "3-bromo-2-fluoro-N-methylbenzamide" Assembly of substituted 3-methyleneisoindolin-1-ones via a CuI/l-proline-catalyzed domino reaction process of 2-bromobenzamides and terminal alkynes.

Structural Analysis

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including a compound closely related to "3-bromo-2-fluoro-N-methylbenzamide," were studied by Suchetan, Suresha, Naveen, and Lokanath (2016). These analyses reveal how substituents like bromo and fluoro influence the molecular conformation, which is crucial for designing materials with specific physical and chemical properties Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide.

Photocatalytic Applications

Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide, a compound structurally distinct but relevant in the context of photocatalytic degradation studies. Their findings on the enhanced rate of mineralization and reduced concentration of solution-phase intermediates could inform the degradation processes of similar compounds, potentially including "3-bromo-2-fluoro-N-methylbenzamide," under specific environmental conditions Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide.

properties

IUPAC Name

3-bromo-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXAOHLIEYXXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2-fluoro-N-methylbenzamide

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